2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)m ethyl]acetamide
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Overview
Description
2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of chloro, hydroxy, and fluorophenyl groups adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions can be performed using reagents like thionyl chloride and sodium hydroxide, respectively.
Attachment of the Ethylamino and Fluorophenyl Groups: The ethylamino group can be introduced via nucleophilic substitution reactions, while the fluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, 2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups enhances its potential for targeted interactions with biological molecules.
Properties
Molecular Formula |
C20H20ClFN4O2 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H20ClFN4O2/c1-2-26(12-19(27)23-10-13-3-6-15(22)7-4-13)11-18-24-17-9-14(21)5-8-16(17)20(28)25-18/h3-9H,2,10-12H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
HRZBMEULQXMSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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